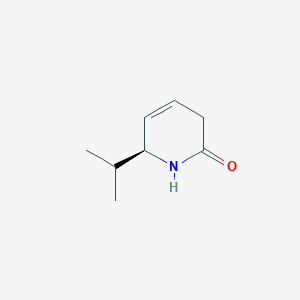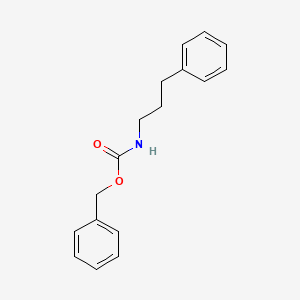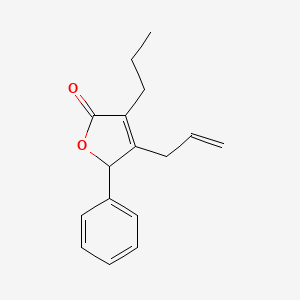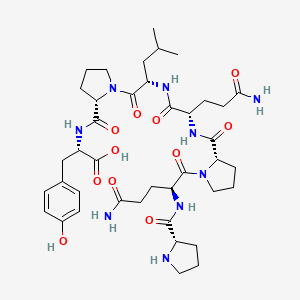
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- is a complex peptide composed of multiple amino acids. Each component amino acid plays a unique role in the overall structure and function of the peptide. L-Tyrosine is known for its role in protein synthesis and neurotransmitter production, while L-proline, L-glutamine, and L-leucine contribute to various biochemical processes in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, which is a precursor to melanin.
Reduction: Reduction reactions can modify the peptide’s functional groups, affecting its activity.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Tyrosine can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine, which play crucial roles in brain function. The peptide may also interact with cellular receptors and enzymes, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: A precursor to neurotransmitters and involved in protein synthesis.
L-Proline: Important for collagen synthesis and cellular signaling.
L-Glutamine: Plays a role in nitrogen metabolism and immune function.
L-Leucine: Essential for protein synthesis and muscle growth.
Propiedades
Número CAS |
334874-60-1 |
|---|---|
Fórmula molecular |
C40H59N9O11 |
Peso molecular |
841.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H59N9O11/c1-22(2)20-28(39(58)49-19-5-8-31(49)37(56)47-29(40(59)60)21-23-9-11-24(50)12-10-23)46-35(54)26(13-15-32(41)51)44-36(55)30-7-4-18-48(30)38(57)27(14-16-33(42)52)45-34(53)25-6-3-17-43-25/h9-12,22,25-31,43,50H,3-8,13-21H2,1-2H3,(H2,41,51)(H2,42,52)(H,44,55)(H,45,53)(H,46,54)(H,47,56)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
UILRUOSYQIBKPG-XIJWKTHWSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4 |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


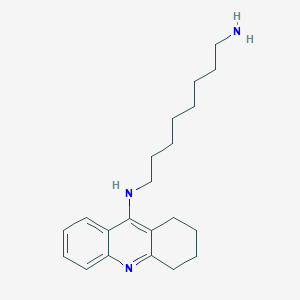
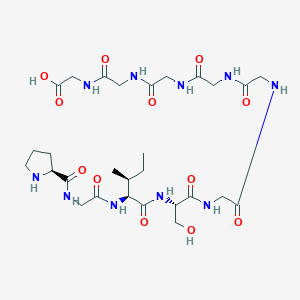
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
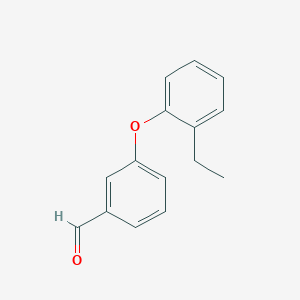
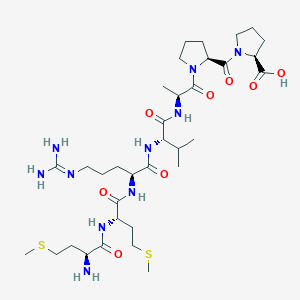

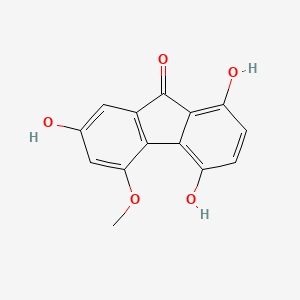
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
